molecular formula C12H11N3O3 B1609700 5-amino-6-oxo-2-phenyl-1(6H)-Pyrimidineacetic acid CAS No. 439910-96-0

5-amino-6-oxo-2-phenyl-1(6H)-Pyrimidineacetic acid

Cat. No. B1609700
M. Wt: 245.23 g/mol
InChI Key: PJZGBCCQMXVQLV-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structural formula represents the arrangement of atoms in the molecule of the compound.



Synthesis Analysis

The synthesis of a compound refers to the process used to create it in the laboratory. This often involves a series of chemical reactions, with each step detailed in terms of reactants, products, and conditions.



Molecular Structure Analysis

Molecular structure analysis involves understanding the three-dimensional arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions where the compound is formed (synthesis reactions) or where it is broken down (decomposition reactions).



Physical And Chemical Properties Analysis

Physical properties include characteristics such as melting point, boiling point, density, and solubility. Chemical properties refer to a substance’s reactivity, i.e., how it reacts with other substances.


Scientific Research Applications

Antiviral Agent Research

5-amino-6-oxo-2-phenyl-1(6H)-Pyrimidineacetic acid and its derivatives have been explored in antiviral research. A study by Nasr and Gineinah (2002) synthesized derivatives of pyrido[2, 3‐d]pyrimidines and pyrimido[5′, 4′:5, 6]pyrido[2, 3‐d]pyrimidine, showing antiviral activity against the herpes simplex virus (HSV). This research highlights the potential of such compounds in developing new antiviral agents (Nasr & Gineinah, 2002).

Antitumor Agent Synthesis

Another application is in the synthesis of antitumor agents. Ogura and Sakaguchi (1973) reported a synthesis of pyrido[2, 3-d]pyrimidine derivatives, demonstrating their potential as antitumor agents (Ogura & Sakaguchi, 1973).

Biochemical Reactions and Synthesis

The compound and its related derivatives have been subject to various biochemical reactions and synthesis studies. Kappe and Roschger (1989) investigated reactions of Biginelli-compounds, which include derivatives of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, for the synthesis of various heterocyclic compounds (Kappe & Roschger, 1989).

Antioxidant Properties

Research by Akbas et al. (2018) explored the antioxidant properties of pyrimidine derivatives. They synthesized 5-benzoyl-4-(4-(methylthio)phenyl)-6-phenyl-1,2,3,4-tetrahydro-2-thioxo pyrimidine derivatives and investigated their antioxidant capabilities, revealing significant activity in scavenging radicals (Akbas et al., 2018).

Safety And Hazards

This section would include information on the compound’s toxicity, flammability, and other hazards. It would also include appropriate safety precautions for handling and storage.


Future Directions

Future directions could include potential applications of the compound, areas of research that could be explored, and improvements that could be made to the synthesis process.


properties

IUPAC Name

2-(5-amino-6-oxo-2-phenylpyrimidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c13-9-6-14-11(8-4-2-1-3-5-8)15(12(9)18)7-10(16)17/h1-6H,7,13H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZGBCCQMXVQLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=O)N2CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433420
Record name (5-Amino-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-6-oxo-2-phenyl-1(6H)-Pyrimidineacetic acid

CAS RN

439910-96-0
Record name (5-Amino-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TE Ali, SM Abdel‐Kariem - ChemInform, 2012 - scholar.archive.org
htr_main (jielde) Page 1 Synthetic Methods for Phosphorus Compounds Containing Pyrazole Rings Tarik E. Ali* and Somaia M. Abdel-Kariem ■ REVIEWS Pyrazole Phosphorylation …
Number of citations: 10 scholar.archive.org

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